(2S)-2-Azaniumyl-4-[hydroxy(methyl)phosphoryl]butanoate
(2S)-2-Azaniumyl-4-[hydroxy(methyl)phosphoryl]butanoate
Glufosinate-P is a 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid that has S configuration at position 2. A glutamine synthetase inhibitor, it is used (generally as the corresponding ammonium or sodium salts, known as glufosinate-P-ammonium and glufosinate-P-sodium, respectively) as a herbicide to control annual weeds and grasses. It has a role as a herbicide, an EC 6.3.1.2 (glutamate--ammonia ligase) inhibitor and an agrochemical. It is an enantiomer of a (2R)-glufosinate. It is a tautomer of a glufosinate-P zwitterion.
Brand Name:
Vulcanchem
CAS No.:
15766-01-5
VCID:
VC0102488
InChI:
InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1
SMILES:
CP(=O)(CCC(C(=O)O)N)O
Molecular Formula:
C5H12NO4P
Molecular Weight:
181.13 g/mol
(2S)-2-Azaniumyl-4-[hydroxy(methyl)phosphoryl]butanoate
CAS No.: 15766-01-5
Main Products
VCID: VC0102488
Molecular Formula: C5H12NO4P
Molecular Weight: 181.13 g/mol
CAS No. | 15766-01-5 |
---|---|
Product Name | (2S)-2-Azaniumyl-4-[hydroxy(methyl)phosphoryl]butanoate |
Molecular Formula | C5H12NO4P |
Molecular Weight | 181.13 g/mol |
IUPAC Name | (2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid |
Standard InChI | InChI=1S/C5H12NO4P/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 |
Standard InChIKey | IAJOBQBIJHVGMQ-BYPYZUCNSA-N |
Isomeric SMILES | CP(=O)(CC[C@@H](C(=O)[O-])[NH3+])O |
SMILES | CP(=O)(CCC(C(=O)O)N)O |
Canonical SMILES | CP(=O)(CCC(C(=O)[O-])[NH3+])O |
Description | Glufosinate-P is a 2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid that has S configuration at position 2. A glutamine synthetase inhibitor, it is used (generally as the corresponding ammonium or sodium salts, known as glufosinate-P-ammonium and glufosinate-P-sodium, respectively) as a herbicide to control annual weeds and grasses. It has a role as a herbicide, an EC 6.3.1.2 (glutamate--ammonia ligase) inhibitor and an agrochemical. It is an enantiomer of a (2R)-glufosinate. It is a tautomer of a glufosinate-P zwitterion. |
Synonyms | 2-amino-4-methylphosphinobutyric acid ammonium glufosinate ammonium-DL-homoalanine-4-yl(methyl)-phosphinate Basta DL-glufosinate glufosinate glufosinate ammonium glufosinate-ammonium glufosinate-P phosphinothricin phosphinothricin hydrochloride phosphinothricin hydrochloride, (S)-isomer phosphinothricin, (S)-isomer phosphinothricin, barium (1:1) salt, (+-)-isomer phosphinothricin, calcium (2:1) salt, (S)-isomer phosphinothricin, copper (+2) salt phosphinothricin, diammonium salt phosphinothricin, dipotassium salt, (S)-isomer phosphinothricin, disodium salt phosphinothricin, disodium salt, (S)-isomer phosphinothricin, monoammonium salt phosphinothricin, monoammonium salt, (S)-isomer phosphinothricin, monopotassium salt, (S)-isomer phosphinothricin, monosodium salt phosphinothricin, monosodium salt, (S)-isomer phosphinothricin, sodium salt, (S)-isome |
PubChem Compound | 91619 |
Last Modified | Nov 11 2021 |
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